2,2'-Bi(1,8-naphthyridine)

概要

説明

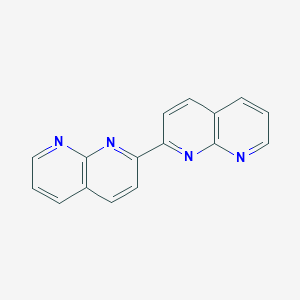

2,2’-Bi(1,8-naphthyridine) is a heterocyclic compound that consists of two 1,8-naphthyridine units linked at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi(1,8-naphthyridine) typically involves the coupling of two 1,8-naphthyridine units. One common method is the use of a metal-catalyzed cross-coupling reaction. For instance, the reaction between 2-bromo-1,8-naphthyridine and 2-lithio-1,8-naphthyridine in the presence of a palladium catalyst can yield 2,2’-Bi(1,8-naphthyridine) .

Industrial Production Methods: While specific industrial production methods for 2,2’-Bi(1,8-naphthyridine) are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

化学反応の分析

Types of Reactions: 2,2’-Bi(1,8-naphthyridine) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

科学的研究の応用

2,2’-Bi(1,8-naphthyridine) has a wide range of applications in scientific research:

作用機序

The mechanism by which 2,2’-Bi(1,8-naphthyridine) exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it can bind to DNA or proteins, disrupting their normal function and leading to antimicrobial or anticancer effects . The compound’s ability to form stable complexes with metals also plays a crucial role in its catalytic applications .

類似化合物との比較

1,8-Naphthyridine: A simpler analog that forms the basis for 2,2’-Bi(1,8-naphthyridine).

2,2’-Bipyridine: Another bidentate ligand similar in structure but with pyridine rings instead of naphthyridine.

1,5-Naphthyridine: A structural isomer with different nitrogen atom positions.

Uniqueness: 2,2’-Bi(1,8-naphthyridine) is unique due to its ability to form stable, bifurcated halogen bonds and π···π stacking interactions, which are not as prominent in its simpler analogs . This makes it particularly valuable in the design of supramolecular structures and advanced materials .

生物活性

2,2'-Bi(1,8-naphthyridine) is a compound characterized by its unique structural features and notable biological activities. This compound belongs to the naphthyridine family, which is known for its diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities. The exploration of its biological activity has garnered interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

2,2'-Bi(1,8-naphthyridine) consists of two 1,8-naphthyridine units linked together. The chemical formula can be represented as , indicating a molecular weight of approximately 222.24 g/mol. The structure allows for potential interactions with various biological targets due to the presence of nitrogen atoms in the heterocyclic rings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀N₂ |

| Molecular Weight | 222.24 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively reported |

Anticancer Activity

Research has demonstrated that 2,2'-Bi(1,8-naphthyridine) exhibits significant anticancer properties. A study conducted by researchers highlighted its ability to inhibit cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In vitro studies have shown that treatment with 2,2'-Bi(1,8-naphthyridine) resulted in a dose-dependent decrease in cell viability:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

These findings suggest that 2,2'-Bi(1,8-naphthyridine) could be a promising candidate for further development as an anticancer agent.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It has shown activity against several viruses, including HIV and influenza. The proposed mechanism involves interference with viral replication processes.

Table 2: Antiviral Activity Data

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HIV | 12 | Inhibition of reverse transcriptase |

| Influenza | 25 | Disruption of viral envelope formation |

Antimicrobial Activity

In addition to its anticancer and antiviral effects, 2,2'-Bi(1,8-naphthyridine) exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study assessed the antibacterial activity of the compound against various bacterial strains:

- Bacterial Strains Tested : E. coli, S. aureus

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 32 µg/mL

- S. aureus: 16 µg/mL

These results indicate that the compound possesses significant antibacterial potential.

The biological activity of 2,2'-Bi(1,8-naphthyridine) can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.

Q & A

Q. Basic: What are the primary synthetic routes for 2,2'-Bi(1,8-naphthyridine) and its derivatives?

The synthesis of 2,2'-Bi(1,8-naphthyridine) (binap) and its derivatives often employs Friedlander condensation , where 2-aminonicotinaldehyde reacts with cyclic diketones to form the naphthyridine core . Microwave-assisted methods improve reaction efficiency and yield, particularly for complex derivatives like indolo- or thieno-fused naphthyridines . Ionic liquid-catalyzed syntheses offer eco-friendly alternatives by reducing solvent waste and enhancing reaction rates . For example, Ru(II) binap complexes are synthesized via Friedlander reactions followed by hydrolysis and coordination chemistry .

Q. Advanced: How do microwave-assisted and ionic liquid-catalyzed syntheses compare in optimizing 1,8-naphthyridine derivatives?

Microwave irradiation accelerates reactions (e.g., reducing synthesis time from hours to minutes) by enabling rapid heating and uniform energy distribution, critical for generating trisubstituted naphthyridines . Ionic liquids (e.g., [BMIM]BF₄) act as dual solvents and catalysts, improving atom economy and enabling recyclability . Comparative studies show microwave methods achieve higher yields (75–90%) for photostable ligands, while ionic liquids enhance green metrics but may require post-reaction purification .

Q. Basic: What spectroscopic and crystallographic techniques are used to characterize 2,2'-Bi(1,8-naphthyridine) derivatives?

FT-IR identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions and aromatic proton environments . Single-crystal X-ray diffraction confirms structural motifs, such as the planar naphthyridine core and halogen/cyclopentyloxy substituents . Mass spectrometry validates molecular weights, critical for complexes like [Ru(binap)(tpy)]²⁺ .

Q. Advanced: How can researchers resolve contradictions in reported antimicrobial efficacy of 1,8-naphthyridine derivatives?

Discrepancies arise from variations in bacterial strains, assay protocols (e.g., agar dilution vs. broth microdilution), and substituent effects. For example, 2-bromo-7-(bromomethyl)-1,8-naphthyridine derivatives show broad-spectrum activity against Gram-positive bacteria but limited Gram-negative efficacy . Meta-analyses should standardize MIC thresholds and control for substituent electronic effects (e.g., electron-withdrawing groups enhance DNA gyrase inhibition) .

Q. Basic: What biological activities are associated with 1,8-naphthyridine derivatives?

Key activities include:

- Antimicrobial : Inhibition of DNA gyrase via naphthyridine scaffold intercalation .

- Anticancer : Apoptosis induction in MCF7 cells via ROS generation .

- Neurological : Modulation of Aβ aggregation in Alzheimer’s models .

Activity correlates with substituents: halogen atoms enhance reactivity, while glucosamine conjugates improve solubility .

Q. Advanced: What computational strategies are used to predict the drug-likeness and toxicity of 1,8-naphthyridine derivatives?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like DNA gyrase B (binding energy ≤ −8.5 kcal/mol) . TOPKAT predicts Ames mutagenicity, showing low toxicity for triazolo-naphthyridines . Bioavailability radar plots assess Lipinski’s rule compliance, highlighting optimal logP (2–3) and polarity for CNS penetration .

Q. Basic: How are 2,2'-Bi(1,8-naphthyridine) ligands applied in photochemical studies?

Binap ligands in Ru(II) polypyridyl complexes promote MLCT (metal-to-ligand charge transfer) states for photooxidation. The reduced ligand facilitates water deprotonation, enabling applications in solar water splitting . However, photobleaching issues in Ru(III) states require ligand tuning (e.g., 3,3’-bridging groups) to stabilize excited states .

Q. Advanced: What challenges arise in studying the structure-activity relationships (SAR) of 1,8-naphthyridine derivatives?

Key challenges include:

- Substituent electronic effects : Electron-deficient groups (e.g., -NO₂) enhance DNA intercalation but reduce solubility .

- Conformational rigidity : Planar naphthyridine cores improve target binding but limit blood-brain barrier penetration .

- Stereochemical complexity : Axial chirality in binap derivatives complicates enantioselective synthesis .

Q. Basic: How are 1,8-naphthyridine derivatives utilized in material science?

Beyond pharmaceuticals, binap derivatives act as corrosion inhibitors (e.g., [1,8-Nap][CETSA] ionic liquids reduce steel corrosion by 92% via adsorption) . They also serve as fluorescence sensors due to π-π* transitions in the naphthyridine core .

Q. Advanced: What experimental designs address low photostability in Ru(II)-binap complexes?

To mitigate photobleaching:

- Ligand modification : Introduce electron-donating groups (e.g., -OCH₃) to stabilize MLCT states .

- Co-ligand substitution : Replace terpyridine with stronger-field ligands (e.g., CN⁻) to shift redox potentials .

- Encapsulation : Use polymeric matrices to shield complexes from O₂ quenching .

特性

IUPAC Name |

2-(1,8-naphthyridin-2-yl)-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4/c1-3-11-5-7-13(19-15(11)17-9-1)14-8-6-12-4-2-10-18-16(12)20-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSULPWGXWPZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)C3=NC4=C(C=CC=N4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00525809 | |

| Record name | 2,2'-Bi-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69110-33-4 | |

| Record name | 2,2'-Bi-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。